2-Methoxy-1-phenylethanamine
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Overview
Description
2-Methoxy-1-phenylethanamine is an organic compound with the molecular formula C9H13NO. This compound features a phenyl group attached to an ethanamine backbone with a methoxy group at the alpha position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-phenylethanamine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, with the phenylacetone and methylamine being mixed in an appropriate solvent, such as ethanol, and the reducing agent being added gradually.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-phenylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromium(VI) oxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields corresponding oxo-compounds, such as phenylacetone.
Reduction: Reduction reactions can produce amines with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
2-Methoxy-1-phenylethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of neurotransmitter systems and receptor binding assays.
Industry: It is utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-1-phenylethanamine exerts its effects depends on its specific application. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with G-protein-coupled receptors (GPCRs) and other signaling molecules.
Comparison with Similar Compounds
2-Phenylethylamine
3-Methoxy-4-phenylbutan-1-amine
N-Methylethanolamine
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Properties
IUPAC Name |
2-methoxy-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTDMIYJXVBUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-76-1 |
Source
|
Record name | 2-methoxy-1-phenylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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